molecular formula C11H7N3O5 B12946130 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid CAS No. 62367-07-1

2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid

Cat. No.: B12946130
CAS No.: 62367-07-1
M. Wt: 261.19 g/mol
InChI Key: IEACQRADZYGPQJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and an imidazole-2-carbonyl moiety at the 2-position. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, while the nitro group enhances electron-withdrawing effects, influencing the compound’s acidity and reactivity.

Properties

CAS No.

62367-07-1

Molecular Formula

C11H7N3O5

Molecular Weight

261.19 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-5-nitrobenzoic acid

InChI

InChI=1S/C11H7N3O5/c15-9(10-12-3-4-13-10)7-2-1-6(14(18)19)5-8(7)11(16)17/h1-5H,(H,12,13)(H,16,17)

InChI Key

IEACQRADZYGPQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 5-nitrobenzoic acid

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrobenzoic acid.

    Formation of Imidazole Derivative: The imidazole ring can be synthesized separately through the cyclization of glyoxal and ammonia.

    Condensation Reaction: The final step involves the condensation of 5-nitrobenzoic acid with the imidazole derivative under acidic or basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(1H-Imidazole-2-carbonyl)-5-aminobenzoic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Position 2 Key Features Biological/Physicochemical Implications Reference
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid Imidazole-2-carbonyl Aromatic heterocycle with hydrogen-bonding capability; electron-withdrawing nitro group Enhanced target binding via π-π interactions Target
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) Pyrrolidin-1-yl Saturated amine ring; basic nitrogen Improved solubility in acidic environments
5-Nitro-2-(morpholino)benzoic acid (11) Morpholino Oxygen-containing saturated ring; polar Increased hydrophilicity and metabolic stability
4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid 1H-Imidazol-1-yl (position 5) Fluorine at position 4; nitro at position 2 Higher lipophilicity and membrane permeability
2-(4-Chlorophenoxy)-5-nitrobenzoic acid 4-Chlorophenoxy Electron-withdrawing chlorophenoxy group Altered electronic effects on benzoic acid acidity

Key Observations :

  • Imidazole vs. Saturated Amines: The imidazole-2-carbonyl group in the target compound enables π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes. In contrast, pyrrolidinyl or morpholino substituents (e.g., compounds 9 and 11) lack aromaticity but improve solubility due to their basic or polar nature .
  • Positional Isomerism: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 1141669-65-9) demonstrates how substituent positioning affects properties.
  • Electron-Withdrawing Groups: The nitro group in all compounds increases the benzoic acid’s acidity (lower pKa). However, substituents like chlorophenoxy (compound 17) introduce additional electron withdrawal, further modulating reactivity .

Functional Group Modifications

Key Observations :

  • Synthetic Flexibility: The target compound’s imidazole-2-carbonyl group may require specialized acylation conditions, whereas pyrrole derivatives (e.g., compound 1) are synthesized via Paal-Knorr cyclization .
  • Functional Group Impact : Aldehyde-containing analogs (e.g., compound from ) exhibit distinct reactivity, enabling Schiff base formation, unlike the carboxylic acid group in the target compound .

Key Observations :

  • Antimicrobial Potential: Derivatives with nitrobenzoic acid backbones (e.g., compound F in ) show activity against bacterial targets like E. coli KAS III, suggesting the target compound may share similar mechanisms .
  • Role of Imidazole : Imidazole-containing compounds often target heme-containing enzymes (e.g., cytochrome P450) or DNA-binding proteins, hinting at therapeutic avenues for the target compound .

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